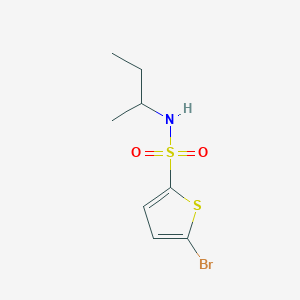
N-(2-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as LY294002, is a commonly used chemical compound in scientific research. It is a potent inhibitor of phosphoinositide 3-kinase (PI3K) and is used in various biochemical and physiological studies.
Mechanism of Action
N-(2-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide inhibits PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets and inhibits downstream signaling pathways. This inhibition leads to a decrease in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
The inhibition of PI3K by N-(2-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, inhibition of PI3K leads to a decrease in cell proliferation and survival, making it a potential therapeutic target for cancer treatment. In diabetes, inhibition of PI3K has been shown to improve insulin sensitivity and glucose uptake. In inflammation, inhibition of PI3K leads to a decrease in the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide in lab experiments is its potency as a PI3K inhibitor. It has been shown to be effective at inhibiting PI3K at low concentrations, making it a useful tool in studying the role of PI3K in various cellular processes. However, one limitation of using N-(2-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide is its non-specificity. It can also inhibit other kinases and signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are numerous future directions for the use of N-(2-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide in scientific research. One area of interest is the development of more specific PI3K inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the role of PI3K in various disease states, including cancer, diabetes, and inflammation. Finally, the use of N-(2-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide in combination with other inhibitors or therapies may have synergistic effects and improve treatment outcomes in various diseases.
Synthesis Methods
The synthesis of N-(2-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide is a multi-step process. The first step involves the reaction of 2-isopropylphenol with paraformaldehyde to form 2-isopropyl-5-formylphenol. This intermediate is then reacted with morpholine and formaldehyde to form 4-(4-morpholinylmethyl)-2-isopropyl-5-formylphenol. The final step involves the reaction of this intermediate with benzoyl chloride to form N-(2-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide.
Scientific Research Applications
N-(2-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide is widely used in scientific research as a potent inhibitor of PI3K. PI3K is a key signaling protein that plays a critical role in cell growth, proliferation, and survival. Inhibition of PI3K has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and inflammation. N-(2-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide has been used in numerous studies to investigate the role of PI3K in various cellular processes and disease states.
properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O2/c1-16(2)19-5-3-4-6-20(19)22-21(24)18-9-7-17(8-10-18)15-23-11-13-25-14-12-23/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
InChI Key |
RQPKUMMKPWLEEP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296821.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B296822.png)
![2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B296824.png)

![2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide](/img/structure/B296827.png)

![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)
![2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296831.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B296832.png)
![2,3-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296834.png)

![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296838.png)